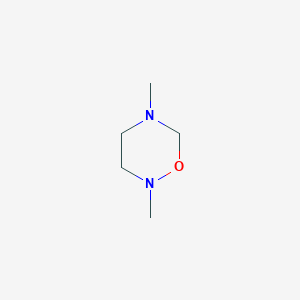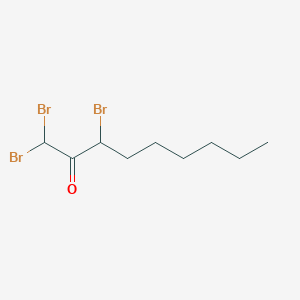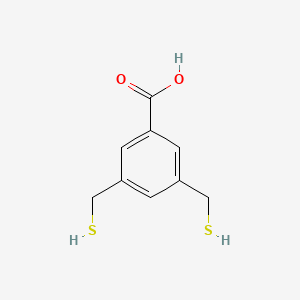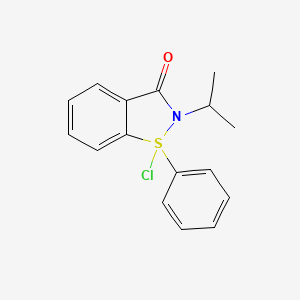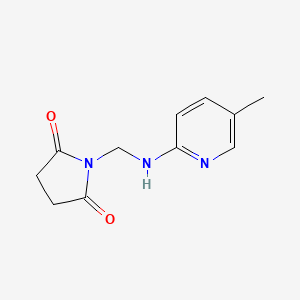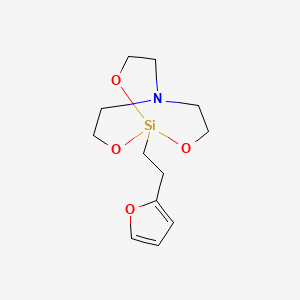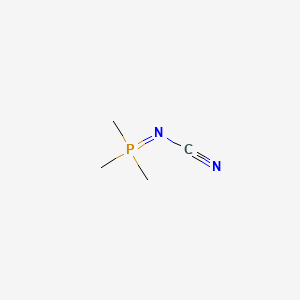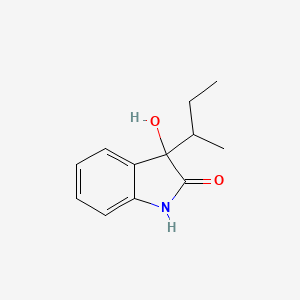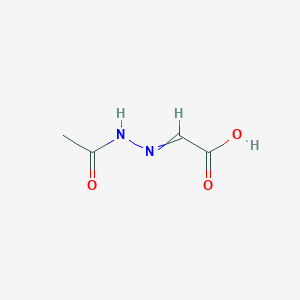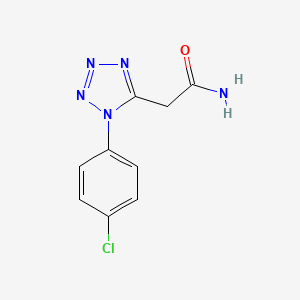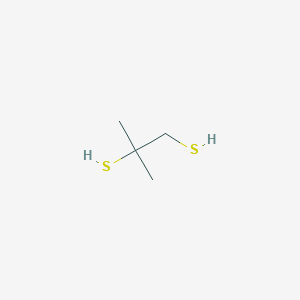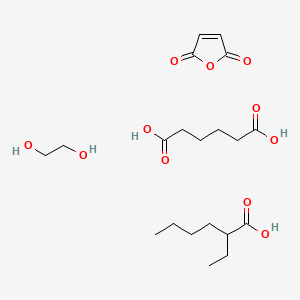![molecular formula C13H17NO2 B14474939 Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate CAS No. 67567-27-5](/img/structure/B14474939.png)
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a substituted aniline, and a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is also common to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(4-chloroanilino)methyl]prop-2-enoate
- Ethyl 2-[(4-nitroanilino)methyl]prop-2-enoate
- Ethyl 2-[(4-methoxyanilino)methyl]prop-2-enoate
Uniqueness
Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate is unique due to the presence of the 4-methyl group on the aniline moiety. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
67567-27-5 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methylanilino)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11(3)9-14-12-7-5-10(2)6-8-12/h5-8,14H,3-4,9H2,1-2H3 |
Clave InChI |
ILFOEUZIKOIFIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)CNC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
